

Preparing SKI V Stock Solution for Research: Application Notes and Protocols

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Compound of Interest

Compound Name: SKI V

Cat. No.: B10819916

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of **SKI V**, a potent, non-lipid, small-molecule inhibitor of sphingosine kinase (SphK). These guidelines are intended to ensure accurate and reproducible experimental outcomes in a research setting.

Introduction

SKI V is a valuable tool for studying the roles of sphingosine kinases and the downstream signaling pathways they regulate. It functions as a noncompetitive inhibitor of SphK, with an IC₅₀ of 2 μ M for GST-hSK, and also inhibits phosphoinositide 3-kinase (PI3K) with an IC₅₀ of 6 μ M.^{[1][2][3]} By blocking the production of the signaling lipid sphingosine-1-phosphate (S1P), **SKI V** can induce apoptosis and inhibit tumor growth, making it a compound of interest in cancer research.^{[1][4][5]} Its mechanism of action also involves the suppression of the Akt-mTOR signaling cascade.^{[4][5][6]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of **SKI V** is provided in the table below.

Property	Value
Molecular Formula	C ₁₅ H ₁₀ O ₄
Molecular Weight	254.24 g/mol
CAS Number	24418-86-8
Appearance	Powder
Solubility	DMSO: 51 mg/mL (200.59 mM)[1][2]
Water: Insoluble[1][2]	
Ethanol: Insoluble[1][2]	
Storage (Powder)	3 years at -20°C[1]
Storage (Stock Solution in DMSO)	1 year at -80°C, 1 month at -20°C[1]

Quantitative Data: In Vitro and In Vivo Studies

The following tables summarize key quantitative data from preclinical studies, demonstrating the efficacy of **SKI V** in various cancer models.

Table 1: In Vitro Efficacy of SKI V

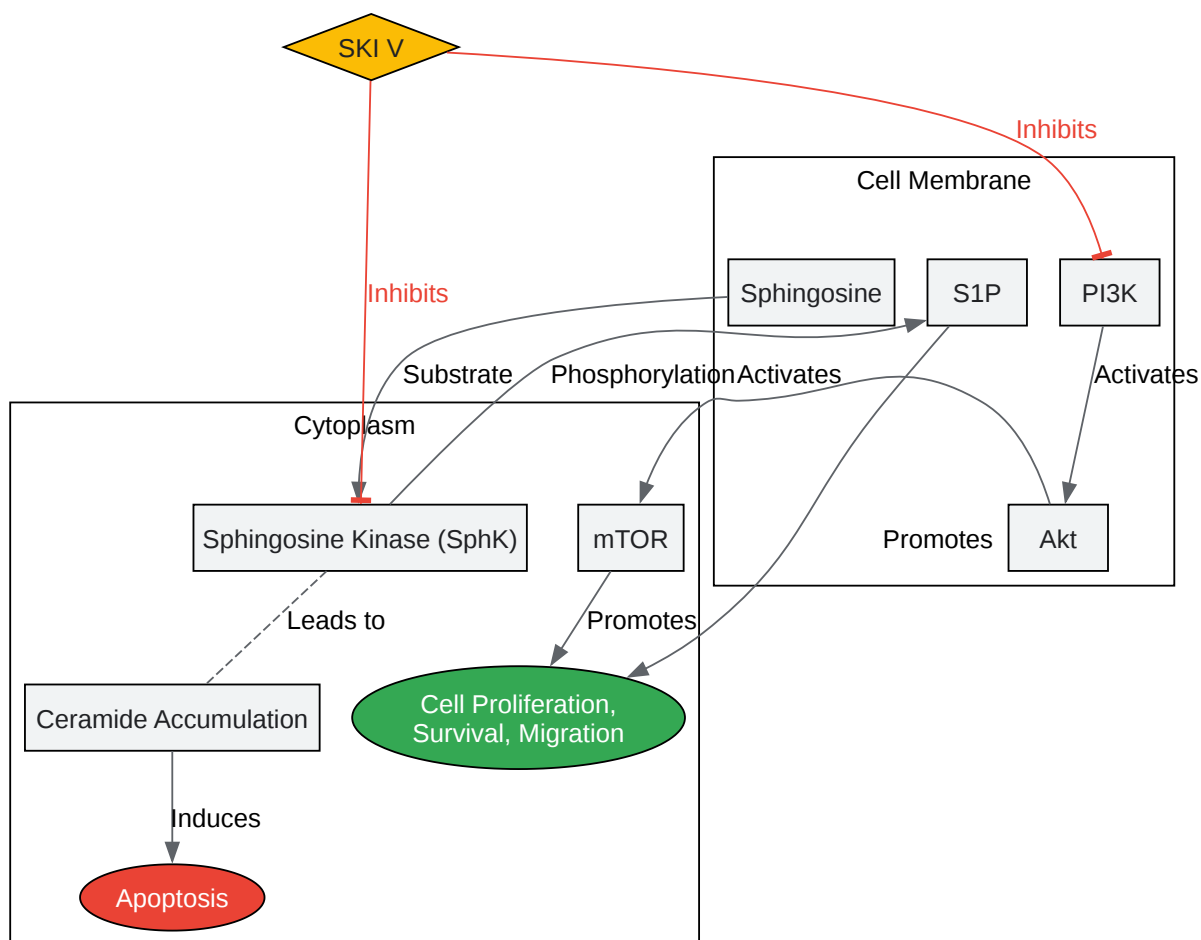
Parameter	Cell Line/Model	Value	Reference
IC50 (SphK)	GST-hSK	2 μ M	[1][2][3]
IC50 (PI3K)	hPI3K	6 μ M	[1][2][3]
IC50 (ERK2)	hERK2	80 μ M (weak activity)	[3]
Effective Concentration (Apoptosis Induction)	Cervical Cancer Cells (pCCa-1)	10 μ M	[4]
Effective Concentration (Akt-mTOR Inhibition)	Cervical Cancer Cells (pCCa-1, pCCa-2)	10 μ M (3h treatment)	[4]
Effective Concentration (Inhibition of S1P formation)	JC cells	0.2, 1, 5 μ M	[3]

Table 2: In Vivo Efficacy of SKI V

Animal Model	Dosage and Administration	Outcome	Reference
Cervical Cancer Xenograft (nude mice)	25 mg/kg, daily intraperitoneal injection	Robustly suppressed subcutaneous tumor growth[4]	[4]
Osteosarcoma Xenograft (nude mice)	Daily injection (dosage not specified in abstract)	Potently suppressed tumor growth[5][6]	[5][6]
Mammary Adenocarcinoma (syngeneic Balb/c mice)	75 mg/kg, i.p. (days 1, 5, 9, 15)	Significantly lowered tumor growth (>50% decrease at day 18)[3]	[3]

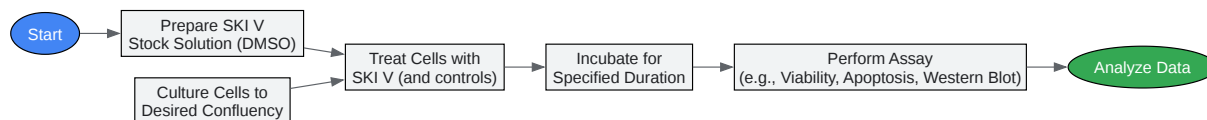
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of **SKI V** and a typical experimental workflow for its use.



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Figure 1: SKI V Signaling Pathway. This diagram illustrates how **SKI V** inhibits SphK and PI3K, leading to reduced cell proliferation and survival, and increased apoptosis.



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